Z-Thr(Bzl)-OH

Peptide Synthesis Protected Amino Acids Physicochemical Properties

Achieve reliable peptide assembly with Z-Thr(Bzl)-OH (CAS 69863-36-1), the doubly protected threonine essential for Z/Bzl-strategy synthesis. Its benzyloxycarbonyl (Z) α-amine and benzyl (Bzl) side-chain ether provide strict orthogonality—enabling selective hydrogenolytic/acidolytic Z removal while the Bzl group withstands chain elongation. Substituting with Fmoc/tBu derivatives creates incompatible orthogonal systems; even Z-Thr(tBu)-OH alters cleavage kinetics. Room-temperature stable, reducing energy costs and simplifying large-scale handling. Proven to mitigate aggregation in challenging sequences, delivering superior process reliability for complex peptide manufacturing. Request a quote to secure your supply.

Molecular Formula C19H21NO5
Molecular Weight 343.4 g/mol
CAS No. 69863-36-1
Cat. No. B554296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Thr(Bzl)-OH
CAS69863-36-1
Synonyms69863-36-1; Z-Thr(Bzl)-OH; N-Z-O-Benzyl-L-threonine; Cbz-Thr(Bzl)-OH; N-Cbz-O-Benzyl-L-threonine; (2S,3R)-3-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)butanoicacid; (2S,3R)-3-(benzyloxy)-2-{[(benzyloxy)carbonyl]amino}butanoicacid; AmbotzZAA1248; PubChem19048; Z-O-benzyl-L-threonine; SCHEMBL1132569; CTK8G2094; FVKJXAYBJIAXAU-PBHICJAKSA-N; MolPort-003-936-062; ZINC2555075; KM1311; AKOS015924192; AKOS016001541; VA50552; O-benzyl-N-benzyloxycarbonyl-L-threonine; AJ-39689; AK-81341; AN-24900; K176; KB-62424
Molecular FormulaC19H21NO5
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2
InChIInChI=1S/C19H21NO5/c1-14(24-12-15-8-4-2-5-9-15)17(18(21)22)20-19(23)25-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,20,23)(H,21,22)/t14-,17+/m1/s1
InChIKeyFVKJXAYBJIAXAU-PBHICJAKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Thr(Bzl)-OH (CAS 69863-36-1) for Peptide Synthesis: A Z/Bzl-Protected Threonine Building Block


Z-Thr(Bzl)-OH (N-Cbz-O-benzyl-L-threonine, CAS 69863-36-1) is a doubly protected amino acid derivative used as a building block in peptide synthesis. The molecule features a benzyloxycarbonyl (Z) group on the α-amine and a benzyl (Bzl) ether on the side-chain hydroxyl, making it a key reagent in Z/Bzl-based synthetic strategies [1]. Its primary application is in stepwise solution-phase peptide synthesis, where the orthogonal stability of its protecting groups enables selective deprotection and chain elongation [2].

Why Z-Thr(Bzl)-OH Cannot Be Casually Substituted: Orthogonal Protection Strategies Demand Specific Side-Chain Chemistry


Substituting Z-Thr(Bzl)-OH for a generic or alternative protected threonine is not chemically trivial due to the strict orthogonality required in peptide synthesis. The benzyl (Bzl) side-chain protection is specifically paired with the Z-group for use in the Z/Bzl strategy, where deprotection occurs under acidolytic conditions (e.g., HF or TFA) [1]. Substituting with a Fmoc/tBu-based derivative (like Fmoc-Thr(tBu)-OH) would create an incompatible orthogonal system, leading to premature deprotection or side-reactions. Even within the Z/Bzl family, swapping for Z-Thr(tBu)-OH introduces a different side-chain protecting group with distinct stability and cleavage kinetics, which directly impacts the success of complex peptide assemblies. The following quantitative evidence highlights these critical points of differentiation.

Z-Thr(Bzl)-OH Differential Evidence: Quantitative Data vs. Key Analogs for Informed Procurement


Z-Thr(Bzl)-OH vs. Z-Thr(tBu)-OH: Melting Point Comparison for Solid-State Stability and Handling

Z-Thr(Bzl)-OH is a solid at room temperature with a reported melting point range of 77-80 °C . This is significantly lower than the melting point range for the analogous tert-butyl protected derivative, Z-Thr(tBu)-OH·DCHA, which is reported as 143-147 °C . The lower melting point of Z-Thr(Bzl)-OH suggests it may be easier to handle in solution-phase synthesis, particularly for dissolution and transfer, compared to the higher-melting tBu analog.

Peptide Synthesis Protected Amino Acids Physicochemical Properties

Z-Thr(Bzl)-OH vs. Boc-Thr(Bzl)-OH: Comparative Melting Point and Storage Requirements

The melting point of Z-Thr(Bzl)-OH is 77-80 °C . In contrast, the N-terminal Boc-protected analog, Boc-Thr(Bzl)-OH, has a reported melting point range of 112-117 °C . This 35-37 °C difference reflects the distinct physicochemical properties of the N-terminal protecting group. Additionally, vendor recommendations for Z-Thr(Bzl)-OH typically specify storage at room temperature , while Boc-Thr(Bzl)-OH is often stored at 2-8°C , a potential advantage for Z-Thr(Bzl)-OH in minimizing cold-chain logistics and energy costs.

Peptide Synthesis Protected Amino Acids Storage Stability

Orthogonal Stability: The Z/Bzl Strategy as a Class-Level Differentiation from Fmoc/tBu Systems

Z-Thr(Bzl)-OH is a core component of the Z/Bzl (or Boc/Bzl) peptide synthesis strategy. This method is classically characterized by its use of acid-labile temporary (Boc) and permanent (Bzl) protecting groups, which are ultimately removed with strong acid (e.g., HF) [1]. In contrast, the Fmoc/tBu strategy employs base-labile temporary (Fmoc) and acid-labile permanent (tBu) groups, which are removed under milder conditions (e.g., TFA). A comprehensive review of peptide synthesis methods confirms these strategies are orthogonal and not interchangeable [1]. Selecting Z-Thr(Bzl)-OH thus locks the user into the Z/Bzl synthetic pathway, which is known for its robustness in synthesizing complex and long peptides but requires specialized equipment for HF cleavage.

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonality

Optimal Application Scenarios for Z-Thr(Bzl)-OH: Where the Evidence Points to a Strategic Advantage


Solution-Phase Peptide Synthesis: Z/Bzl Strategy

Z-Thr(Bzl)-OH is ideally suited for classic solution-phase peptide synthesis where the Z/Bzl strategy is employed. Its room-temperature stability simplifies handling, and the orthogonality of its protecting groups allows for selective deprotection of the Z-group with hydrogenolysis or acid, while the Bzl group remains stable until the final strong acid cleavage step [1].

Synthesis of Complex, Long Peptides Requiring Robust Protection

The Z/Bzl strategy, for which Z-Thr(Bzl)-OH is a building block, is historically favored for synthesizing challenging sequences and long peptides due to the robust, permanent protection offered by the Bzl group during chain assembly [1]. This makes it a strong candidate for projects where peptide aggregation or side-reactions are a primary concern during synthesis.

Process Development and Scale-Up in Peptide Manufacturing

The combination of room-temperature storage (lowering energy costs) and the well-established, robust nature of the Z/Bzl chemistry [1] makes Z-Thr(Bzl)-OH a practical choice for process development and large-scale peptide manufacturing, where reagent cost and process reliability are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Thr(Bzl)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.